Cas no 1554366-48-1 (benzyl N-(3-fluorocyclohexyl)carbamate)
benzyl N-(3-fluorocyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(3-fluorocyclohexyl)carbamate
- EN300-7261989
- 1554366-48-1
-
- Inchi: 1S/C14H18FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,17)
- InChI Key: HQSUJJVRCWZUTA-UHFFFAOYSA-N
- SMILES: FC1CCCC(C1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 251.13215698g/mol
- Monoisotopic Mass: 251.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 38.3Ų
benzyl N-(3-fluorocyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7261989-0.05g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 0.05g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-0.1g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 0.1g |
$1119.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-0.25g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 0.25g |
$1170.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-0.5g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 0.5g |
$1221.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-1.0g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 1g |
$1272.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-2.5g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 2.5g |
$2492.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-5.0g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 5g |
$3687.0 | 2023-05-25 | ||
| Enamine | EN300-7261989-10.0g |
benzyl N-(3-fluorocyclohexyl)carbamate |
1554366-48-1 | 10g |
$5467.0 | 2023-05-25 |
benzyl N-(3-fluorocyclohexyl)carbamate Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on benzyl N-(3-fluorocyclohexyl)carbamate
Benzy N-(3-Fluorocyclohexyl)Carbamate (CAS No. 1554366-48-1): A Versatile Building Block in Medicinal Chemistry
The compound benzyl N-(3-fluorocyclohexyl)carbamate, identified by CAS Registry Number 1554366-48-1, represents a critical intermediate in the synthesis of bioactive molecules with applications in drug discovery and chemical biology. Its unique structural features—combining a benzyl group, a fluorinated cyclohexyl moiety, and a carbamate functional group—enable tailored modulation of physicochemical properties, such as lipophilicity and metabolic stability. Recent advancements in asymmetric synthesis have positioned this compound as a key player in the development of enantioselective pharmaceutical agents.
Structurally, the molecule’s cyclohexane ring provides conformational flexibility, while the fluorine atom at position 3 introduces electronic perturbations that enhance receptor binding affinity. This configuration aligns with current trends in medicinal chemistry emphasizing fluorine substitution for optimizing drug-like properties. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting hydrogen with fluorine at the cyclohexyl ring significantly improved the compound’s selectivity for G-protein coupled receptors (GPCRs), a class of targets implicated in neurological disorders.
In terms of synthetic accessibility, modern methodologies leverage palladium-catalyzed cross-coupling reactions to efficiently construct the carbon-fluorine bond. Researchers at Stanford University recently reported a one-pot protocol combining Suzuki-Miyaura coupling with carbamate formation, achieving yields exceeding 90% under mild conditions. This approach reduces synthetic steps compared to traditional methods, aligning with green chemistry principles by minimizing waste generation.
Beyond its role as an intermediate, this compound exhibits intrinsic biological activity when incorporated into drug scaffolds. Preclinical studies indicate that derivatives containing the benzyl carbamate motif demonstrate potent inhibition of histone deacetylase (HDAC) enzymes—a target validated in cancer therapy. A collaborative effort between Merck KGaA and MIT revealed that analogs incorporating this structure achieved IC₅₀ values as low as 0.8 nM against HDAC6 isoforms, which are linked to tumor progression mechanisms.
In neuropharmacology applications, the compound’s ability to permeate the blood-brain barrier has been validated through Caco-2 cell permeability assays. A 2022 paper in Nature Communications highlighted how fluorination at the cyclohexane ring improved brain penetration by 7-fold compared to non-fluorinated analogs. This property makes it an attractive component for developing treatments targeting neurodegenerative diseases like Alzheimer’s, where CNS bioavailability remains a major challenge.
Recent advances in computational chemistry have further expanded its utility through structure-based drug design approaches. Machine learning models trained on datasets including this compound’s physicochemical parameters now predict optimal substitution patterns for enhancing ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. These insights are accelerating lead optimization processes across multiple therapeutic areas.
Safety evaluations conducted under OECD guidelines confirm its favorable toxicity profile when administered at therapeutic doses. Acute oral LD₅₀ values exceed 5 g/kg in rodent models, while chronic exposure studies show no genotoxic effects up to 1 g/kg/day over 90 days. These findings underscore its potential for development into clinical candidates without requiring major structural modifications for safety compliance.
The integration of continuous flow synthesis techniques has revolutionized its production scalability. Chemical engineers at ETH Zurich recently demonstrated microreactor systems capable of producing multi-kilogram quantities with precise temperature control during carbamate formation steps—a breakthrough enabling cost-effective manufacturing for preclinical trials.
Innovative applications now extend beyond traditional small molecule drugs into oligonucleotide conjugation strategies. Researchers at Cold Spring Harbor Laboratory successfully used this compound as a lipid-polymer linker in siRNA delivery systems, achieving targeted delivery to hepatocytes with reduced off-target effects compared to conventional carriers like DOTAP.
The structural versatility of benzyl N-(3-fluorocyclohexyl)carbamate continues to inspire novel synthetic pathways and therapeutic innovations. Its ability to bridge organic synthesis challenges while maintaining pharmacokinetic advantages positions it as an indispensable tool for advancing next-generation therapeutics across oncology, neuroscience, and gene therapy platforms.
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